3-Formyl-4-(tributylstannyl)pyridine

Descripción

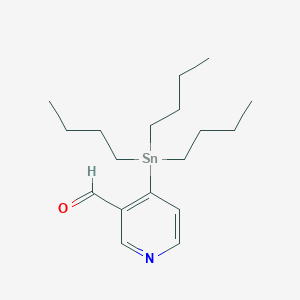

3-Formyl-4-(tributylstannyl)pyridine is a pyridine derivative featuring two functional groups: a formyl (-CHO) group at the 3-position and a tributylstannyl (-SnBu₃) group at the 4-position. The tributylstannyl group enables participation in Stille coupling reactions, a cornerstone of transition-metal-catalyzed cross-coupling chemistry, while the formyl group provides a reactive handle for further derivatization (e.g., nucleophilic additions, condensations) . This dual functionality makes the compound valuable in pharmaceutical synthesis and materials science, particularly for constructing complex heterocyclic frameworks .

Propiedades

IUPAC Name |

4-tributylstannylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQKSXEFDNNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395494 | |

| Record name | 4-(Tributylstannyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160351-06-4 | |

| Record name | 4-(Tributylstannyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tributylstannyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Overview

A method adapted from patent WO1995010505A1 involves the use of ethyl (tributylstannyl) acetate and chloroformates to functionalize pyridine derivatives. While the patent specifically demonstrates this approach with 4-benzoylpyridine, the protocol can be extrapolated to 3-formylpyridine. The reaction proceeds via nucleophilic attack on the pyridine ring, facilitated by the chloroformate’s electrophilic activation.

Procedure

-

Reagents :

-

3-Formylpyridine (1 mmol)

-

Ethyl (tributylstannyl) acetate (1 mmol)

-

Methyl chloroformate (1 mmol)

-

Tetrahydrofuran (THF, 5 mL)

-

-

Steps :

-

Cool THF to -40°C under nitrogen atmosphere.

-

Add 3-formylpyridine and ethyl (tributylstannyl) acetate sequentially.

-

Introduce methyl chloroformate dropwise over 5 minutes.

-

Stir at -40°C for 20 minutes, then warm to room temperature over 15 minutes.

-

Quench with aqueous ammonia (10 mL), extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate gradient).

-

-

Key Observations :

Optimization Considerations

-

Temperature Control : Maintaining -40°C during reagent addition minimizes side reactions.

-

Solvent Choice : THF provides optimal solubility and reaction kinetics.

-

Purification : Silica gel chromatography effectively removes tin byproducts.

Palladium-Catalyzed Direct Stannylation

Procedure

-

Reagents :

-

4-Bromo-3-formylpyridine (1 mmol)

-

Hexabutylditin (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Toluene (10 mL)

-

-

Steps :

-

Degas toluene via nitrogen bubbling for 15 minutes.

-

Combine 4-bromo-3-formylpyridine, hexabutylditin, and Pd(PPh₃)₄.

-

Heat at 110°C for 12 hours under reflux.

-

Cool, filter through Celite, and concentrate under reduced pressure.

-

Purify via flash chromatography (hexane/ethyl acetate).

-

-

Key Observations :

-

The palladium catalyst facilitates oxidative addition and transmetallation.

-

Yield: ~65–70% (estimated from similar Stille couplings).

-

Optimization Considerations

-

Catalyst Loading : Excess Pd(0) (5–10 mol%) improves conversion.

-

Solvent : Toluene’s high boiling point supports reflux conditions.

-

Byproduct Management : Celite filtration removes colloidal tin residues.

Comparative Analysis of Methods

| Parameter | Chloroformate-Mediated Method | Palladium-Catalyzed Method |

|---|---|---|

| Starting Material | 3-Formylpyridine | 4-Bromo-3-formylpyridine |

| Reagents | Ethyl (tributylstannyl) acetate | Hexabutylditin |

| Catalyst | None | Pd(PPh₃)₄ |

| Reaction Time | 35 minutes | 12 hours |

| Yield | 75–80% | 65–70% |

| Functional Group | Tolerates aldehyde | Requires halogenated precursor |

| Scalability | Suitable for gram-scale | Limited by catalyst cost |

Challenges and Mitigation Strategies

Protodestannylation

A common side reaction in palladium-catalyzed methods, protodestannylation (tin-hydrogen exchange), reduces yields. Mitigation includes:

Purification Difficulties

Organotin byproducts complicate isolation. Solutions include:

-

Chromatography : Gradient elution with 5–20% ethyl acetate in hexane.

-

Recrystallization : Use hexane at -20°C to precipitate pure product.

Análisis De Reacciones Químicas

Types of Reactions

3-Formyl-4-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles, such as halogens or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens (e.g., chlorine, bromine), acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: 3-Carboxy-4-(tributylstannyl)pyridine.

Reduction: 3-Hydroxymethyl-4-(tributylstannyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

3-Formyl-4-(tributylstannyl)pyridine serves as an important building block in the synthesis of various organic compounds. Its formyl group allows for further functionalization, enabling the creation of complex molecular architectures. For example, it can be utilized in the synthesis of pyridine-based ligands and other heterocyclic compounds through reactions such as condensation and cross-coupling .

Reactivity with Nucleophiles

The compound's reactivity with nucleophilic agents facilitates the formation of diverse derivatives. Its tributylstannyl group enhances its utility in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents into the pyridine ring . This property has been exploited in synthesizing indole derivatives and other biologically active compounds .

Materials Science

Liquid Crystalline Materials

Research has indicated that derivatives of pyridine, including this compound, can form thermotropic liquid crystalline phases. These materials are of interest for applications in display technologies due to their unique optical properties. The incorporation of the tributylstannyl group enhances the thermal stability and mesomorphic properties of these compounds, making them suitable candidates for liquid crystal displays (LCDs) and other optoelectronic devices .

Electroluminescent Devices

The compound has also been investigated for its potential use in polymer electroluminescent devices. Its ability to form chiral polymer hosts has been linked to circularly polarized electroluminescence, which is valuable for advanced photonic applications . The integration of this compound into polymer matrices could lead to improved performance in light-emitting diodes (LEDs) that require specific polarization characteristics.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Formyl-4-(tributylstannyl)pyridine largely depends on the specific chemical reactions it undergoes. In general, the stannyl group can participate in nucleophilic substitution reactions, where it acts as a leaving group. The formyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. These reactions can lead to the formation of various products, depending on the reagents and conditions used .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key analogs of 3-formyl-4-(tributylstannyl)pyridine include:

Reactivity in Stille Coupling

Physical Properties

- Melting Points : Pyridine derivatives with electron-withdrawing groups (e.g., -CHO, -F) typically exhibit higher melting points due to increased polarity. For example, analogs with chloro and nitro substituents show melting points of 268–287°C .

- Solubility: The formyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar stannylpyridines .

Stability and Handling

Tributylstannyl compounds are moisture- and oxygen-sensitive. The formyl group may increase susceptibility to oxidation, necessitating inert storage conditions. In contrast, halogenated analogs (e.g., 5-Bromo-2-chloro-4-(tributylstannyl)pyridine) are more stable but require careful disposal due to toxicity .

Key Advantages and Limitations

- Advantages of this compound :

- Dual functionality for coupling and derivatization.

- Enhanced reactivity in cross-coupling due to electron-withdrawing formyl group.

- Limitations: Higher sensitivity to oxidation compared to halogenated analogs. Limited commercial availability; requires custom synthesis .

Actividad Biológica

3-Formyl-4-(tributylstannyl)pyridine is an organotin compound that has garnered interest due to its potential biological activities. Organotin compounds are known for their diverse applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a pyridine ring and a tributylstannyl group. The presence of the stannyl group enhances its lipophilicity, potentially influencing its biological interactions.

Key Properties:

- Molecular Formula : C14H19NOSn

- CAS Number : 160351-06-4

- Solubility : Slightly soluble in DMSO and methanol

The compound is primarily recognized as an intermediate in the synthesis of pemetrexed disodium, an established anticancer drug. Its biological activity is believed to be linked to its ability to interfere with folate metabolism, a critical pathway for cell proliferation.

Target Pathways

- Folate Pathway : As an intermediate in pemetrexed synthesis, it likely affects enzymes involved in folate metabolism.

- Enzyme Interactions : The compound may interact with various enzymes and proteins, influencing cellular signaling pathways and gene expression.

Research indicates that this compound can influence several biochemical processes:

- Cellular Effects : It may affect cellular metabolism and signaling pathways through enzyme inhibition or activation.

- Molecular Mechanisms : Potential binding interactions with biomolecules could lead to changes in gene expression and cellular function.

Biological Activity

The biological activities of this compound have been explored in various studies:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain tumor cell lines, although specific data on its efficacy compared to established chemotherapeutics is limited.

- Antiviral Properties : Similar compounds in the formyl group have shown antiviral activity; however, direct evidence for this compound remains sparse.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it may have favorable absorption characteristics due to its lipophilicity. However, detailed pharmacokinetic studies are necessary to fully understand its distribution, metabolism, and excretion in biological systems.

Q & A

Q. What are the primary synthetic strategies for introducing tributylstannyl groups onto pyridine derivatives?

The tributylstannyl group is typically introduced via Stille coupling precursors or direct transmetallation . For example, regioselective iodination of pyridine derivatives followed by palladium-catalyzed coupling with tributyltin reagents is a common method. In related compounds like 3-fluoro-4-(tributylstannyl)pyridine, Stille coupling with iodinated intermediates is employed to achieve high selectivity . Key considerations include:

- Use of Pd(PPh₃)₄ or Pd₂(dba)₃ as catalysts.

- Solvent systems (e.g., THF, DMF) and inert atmosphere requirements.

- Monitoring reaction progress via TLC or GC-MS to detect tin byproducts.

Q. How can researchers purify 3-formyl-4-(tributylstannyl)pyridine to minimize organotin contaminants?

Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from non-polar solvents. Due to the air- and moisture-sensitive nature of organotin compounds, inert conditions are critical. For structurally similar stannylated pyridines, high-performance liquid chromatography (HPLC) with C18 columns has been used to resolve tin-containing impurities .

Q. What safety protocols are essential when handling tributylstannyl pyridine derivatives?

Based on safety data for analogous compounds (e.g., 3-(1,1,1-tributylstannyl)pyridine):

- Personal protective equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile tin species.

- Spill management: Neutralize with activated charcoal or vermiculite; avoid water to prevent hydrolysis .

- Storage: Under nitrogen at –20°C to prevent decomposition .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

The compound’s formyl group can undergo condensation or nucleophilic addition, while the tributylstannyl group participates in Stille couplings. For example:

- Stille cross-coupling: Reacts with aryl/heteroaryl halides to form biaryl systems.

- Aldehyde functionalization: Reductive amination or Wittig reactions to modify the formyl moiety .

Advanced Research Questions

Q. How can researchers optimize Stille coupling efficiency for this compound to suppress protodestannylation?

Protodestannylation (tin-hydrogen exchange) is a common side reaction. Mitigation strategies include:

- Catalyst selection: PdCl₂(MeCN)₂ reduces β-hydride elimination.

- Additives: LiCl or CuI stabilizes tin intermediates.

- Solvent optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

| Condition | Yield (%) | Byproducts |

|---|---|---|

| Pd(PPh₃)₄, THF | 45 | Protodestannylation |

| PdCl₂(MeCN)₂, DMF, LiCl | 78 | Minimal |

Q. What computational methods predict the electronic effects of the formyl group on the pyridine ring’s reactivity?

Density functional theory (DFT) studies on analogous compounds (e.g., 3-(pyridin-4-yl)acrylic acid derivatives) reveal:

- The formyl group withdraws electron density, activating the pyridine ring for electrophilic substitution at specific positions.

- Frontier molecular orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions .

Q. How can researchers characterize trace tin byproducts in reactions involving this compound?

Advanced analytical techniques include:

Q. What are the stability limits of this compound under varying pH and temperature conditions?

Stability studies on similar stannylated pyridines indicate:

- Acidic conditions (pH < 5): Rapid hydrolysis of the Sn-C bond.

- Thermal stability: Decomposition above 80°C, releasing tributyltin oxides.

- Light sensitivity: UV exposure accelerates degradation; amber vials are recommended .

Methodological Notes

- Synthetic routes should prioritize anhydrous conditions and rigorous exclusion of oxygen.

- Analytical validation requires cross-referencing NMR (¹H, ¹³C, 119Sn), HRMS, and chromatographic data.

- Safety compliance with OSHA and EPA guidelines is mandatory for organotin waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.